Zinc 3,5,5-trimethylhexanoate
Description
Context and Significance of Branched Zinc Carboxylates in Chemical Science
Branched zinc carboxylates are a subclass of zinc carboxylates that have garnered considerable attention in the fields of chemistry and materials science. The branching in the carboxylate ligands imparts unique properties to these complexes, distinguishing them from their straight-chain counterparts. ontosight.ai These properties often include enhanced thermal stability, good solubility in nonpolar organic solvents, and the ability to form protective thin films. ontosight.aiontosight.ai
The distinctive characteristics of branched zinc carboxylates make them suitable for a variety of applications. They are utilized as additives in lubricants and greases, where they contribute to reducing wear and tear on surfaces. ontosight.ai Their film-forming capabilities also make them effective as corrosion inhibitors for metals. ontosight.ai Furthermore, the zinc ion's capacity to coordinate with reactants has led to the exploration of these complexes as catalysts in various chemical reactions, including polymerization. ontosight.aiontosight.aimdpi.com The tunability of their optical and electrical properties, achieved by modifying the length and branching of the carboxylate chains, opens up possibilities for their use in emerging technologies. ontosight.ai
Overview of Scholarly Research on Zinc 3,5,5-trimethylhexanoate and Related Analogues
Scholarly inquiry into this compound has often been in the context of broader studies on basic zinc carboxylates. Early research in 1968 reported the synthesis and mass spectrometry of basic this compound, which was prepared by heating a toluene (B28343) solution of 3,5,5-trimethylhexanoic acid with zinc oxide. rsc.org This study identified the formation of a viscous oil that could be purified by distillation. rsc.org
The structure of zinc carboxylates can be complex, with research showing that the nuclearity of the complexes—whether they are dinuclear, tetranuclear, or hexanuclear—is influenced by the nature of the carboxylate donor. rsc.orgacs.orgnih.govrsc.org Studies on various zinc carboxylate complexes have employed techniques such as elemental analysis, FTIR, UV-vis, and NMR spectroscopy, as well as single-crystal X-ray crystallography to elucidate their molecular architectures. acs.orgnih.gov
Research on branched-chain carboxylic acids has shown that they are particularly suited for forming basic zinc carboxylates of the formula (RCO2)6Zn4O. cdnsciencepub.comcdnsciencepub.com The synthesis of these compounds is often restricted to branched-chain acids, as straight-chain acids tend to form only the neutral salts. cdnsciencepub.comcdnsciencepub.com The spatial structure of the hydrocarbon chain is a critical factor that limits the possible forms of zinc carboxylates present in a system. researchgate.net
Below is a data table summarizing some of the known properties of this compound.
| Property | Value/Description |
| Chemical Formula | C18H34O4Zn |
| Molecular Weight | 379.84 g/mol |
| Appearance | White powder |
| Boiling Point | 243.3°C at 760 mmHg |
| Flash Point | 109.4°C |
| Synonyms | Zinc isononanoate, Hexanoic acid, 3,5,5-trimethyl-, zinc salt (2:1) |
Data sourced from references nih.govchemsrc.comlookchem.com.
Historical Development of Academic Inquiry into Zinc Carboxylate Chemistry
The academic investigation into zinc-containing organic compounds has a rich history dating back to the mid-19th century. The era of organometallic chemistry is considered to have begun in 1849 with the synthesis of diethylzinc (B1219324) by Edward Frankland. digitellinc.com This discovery was a cornerstone in the development of the theory of valence. digitellinc.com A few years later, a student in Frankland's laboratory, James Alfred Wanklyn, reported the first synthesis of a zincate nucleophile. digitellinc.com
Throughout the latter half of the 19th century, significant advancements were made in the use of organozinc reagents. Frankland and his student, B.F. Duppa, reported the reaction between dialkylzinc reagents and oxalate (B1200264) esters to produce α,α-dialkyl-α-hydroxycarboxylate esters. digitellinc.com In Russia, Aleksandr Mikhailovich Butlerov and his student, Aleksandr Mikhailovich Zaitsev, pioneered the synthesis of tertiary alcohols from alkylzinc reagents and acid chlorides. digitellinc.com This work was further extended by Zaitsev's student, Yegor Yegorovich Vagner, to include aldehydes and formate (B1220265) esters. digitellinc.com
A particularly enduring contribution from this period is the Reformatsky reaction, developed by Sergei Nikolaevich Reformatskii, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. digitellinc.com While the early focus was on organozinc compounds, the study of metal carboxylates, in general, has ancient roots, with lead linoleates being used in early paints for mummification. wits.ac.za The industrial revolution spurred rapid progress in the field, with metal carboxylates finding widespread use as driers in paints and as waterproofing materials. wits.ac.za Despite this long history, interest in the fundamental characteristics of metal carboxylates, including their bonding modes, crystal structures, and thermal properties, continues to be an active area of research. wits.ac.za
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84682-03-1 |
|---|---|
Molecular Formula |
C18H34O4Zn |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
zinc;3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Zn/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
WNBIEHBTBOSHDF-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Zn+2] |
Origin of Product |
United States |
Synthetic Strategies for Zinc 3,5,5 Trimethylhexanoate and Its Precursors
Direct Synthesis Routes from 3,5,5-Trimethylhexanoic Acid
The most straightforward methods for preparing zinc 3,5,5-trimethylhexanoate involve the direct reaction of 3,5,5-trimethylhexanoic acid with a suitable zinc-containing base. These reactions are typically neutralization processes that yield the zinc salt and a simple byproduct, most commonly water.
The direct reaction of 3,5,5-trimethylhexanoic acid with zinc oxide is a commonly employed method for synthesizing zinc carboxylates. cdnsciencepub.com This process involves heating the carboxylic acid with a stoichiometric amount of zinc oxide, often in an organic solvent. The reaction proceeds as a neutralization, where the acidic protons of two carboxylic acid molecules react with the oxygen atom of zinc oxide to form this compound and one molecule of water.
The general reaction is as follows: 2 C₈H₁₇COOH + ZnO → (C₈H₁₇COO)₂Zn + H₂O
Similarly, zinc hydroxide (B78521) and zinc carbonate can be used as the zinc source. The reaction with zinc hydroxide produces two equivalents of water, while the reaction with zinc carbonate yields water and carbon dioxide. These methods are effective for producing the desired zinc salt through a simple acid-base reaction mechanism.
Optimizing reaction conditions is critical for achieving high yields and purity of this compound. Key parameters that are typically manipulated include temperature, solvent, and the method of byproduct removal.
A common solvent for this synthesis is toluene (B28343), which allows for the azeotropic removal of water using a Dean-Stark apparatus. cdnsciencepub.com This continuous removal of water drives the equilibrium of the reaction towards the product side, ensuring a more complete conversion of the reactants. cdnsciencepub.com The reaction is typically conducted under heat and constant stirring until the theoretical amount of water has been collected. cdnsciencepub.com Following the reaction, the product can be filtered and the solvent removed to yield the final product, which may be further purified by distillation. Using a slight excess of the carboxylic acid can help ensure the complete consumption of the zinc oxide.
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Zinc Source | Zinc Oxide (ZnO) | Provides zinc ions for the salt formation. | cdnsciencepub.com |
| Solvent | Toluene | Serves as a reaction medium and allows for azeotropic water removal. | cdnsciencepub.com |
| Apparatus | Stirrer and Dean-Stark head | Ensures mixture homogeneity and removes water to drive the reaction. | cdnsciencepub.com |
| Post-Reaction | Filtration and solvent removal | Isolates the crude product from unreacted solids and the solvent. | cdnsciencepub.com |
| Purification | Distillation | Purifies the final product to a high degree. |
Indirect Synthetic Pathways for this compound
Besides direct neutralization, this compound can be synthesized through indirect routes, such as salt metathesis, or can be formed in situ during other chemical processes.
Salt metathesis, or double displacement, offers an alternative pathway. This method typically involves two steps. First, 3,5,5-trimethylhexanoic acid is neutralized with a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding alkali metal salt (e.g., sodium 3,5,5-trimethylhexanoate). In the second step, this water-soluble salt is reacted with a water-soluble zinc salt, such as zinc chloride or zinc sulfate. The less soluble this compound then precipitates from the solution and can be isolated by filtration.
The general reaction is as follows: 2 C₈H₁₇COONa + ZnCl₂ → (C₈H₁₇COO)₂Zn + 2 NaCl
This method is particularly useful when high purity is required and when the direct reaction proves to be slow or inefficient.
Zinc carboxylates, including branched-chain variants, are utilized as catalysts or initiators in polymerization reactions, particularly in the ring-opening polymerization (ROP) of lactones to produce biodegradable polyesters. mdpi.com For instance, zinc complexes are known to be effective single-site catalysts for the ROP of rac-lactide. mdpi.com While this compound itself may be used as a catalyst, it can also be formed in situ if 3,5,5-trimethylhexanoic acid is present as an impurity or an additive in a system containing a reactive zinc species. The branched structure of the carboxylate ligand can influence the solubility, stability, and catalytic activity of the zinc complex. Related metallic salts, such as calcium (II) 3,5,5-trimethylhexanoate, have been studied as catalysts in the depolymerization of polymers like PET, indicating the relevance of this class of compounds in polymer chemistry. nih.gov
Advanced Synthetic Methodologies for 3,5,5-Trimethylhexanoic Acid and its Derivatives
The acid is commonly produced via the oxidation of corresponding C9 aldehydes or alcohols. atamanchemicals.com One established route involves the oxidation of 3,5,5-trimethylhexanol with molecular oxygen (air). google.com This reaction can be performed at temperatures between 0°C and 100°C and can be accelerated by the presence of oxidation catalysts such as compounds of manganese, cobalt, or copper. google.com The precursor alcohol, 3,5,5-trimethylhexanol, can itself be synthesized by the hydroformylation of diisobutylene using a cobalt catalyst under pressure with carbon monoxide and hydrogen. google.com
More advanced and efficient methods have been developed for the synthesis of derivatives of 3,5,5-trimethylhexanoic acid. For example, a continuous flow process for the synthesis of 3,5,5-trimethylhexanoyl chloride from the acid has been reported. researchgate.net This method, utilizing a silicon carbide microreactor, achieved a high conversion rate (>99%) and selectivity (95%), demonstrating a time- and cost-effective alternative to batch processing. researchgate.net Looking forward, research is exploring greener and more sustainable routes for the production of 3,5,5-trimethylhexanoic acid, including the use of biocatalysis and renewable feedstocks like lignocellulosic biomass. pmarketresearch.com
| Method | Precursor | Reagents | Key Features | Reference |
|---|---|---|---|---|
| Oxidation of Alcohol | 3,5,5-Trimethylhexanol | Molecular Oxygen (Air), Optional Catalyst (e.g., Manganous Acetate) | Proceeds through a peroxy intermediate; can achieve quantitative yield. | google.com |
| Oxidation of Aldehyde | Isononyl Aldehyde | Oxidizing Agent | Common industrial method for isomers of nonanoic acid. | atamanchemicals.com |
| Hydroformylation & Oxidation | Diisobutylene | 1. CO, H₂, Cobalt Catalyst; 2. Oxidizing Agent | Multi-step process starting from a readily available olefin. | google.com |
Oxidation Methodologies for Branched Alcohol and Aldehyde Precursors
The primary route to producing 3,5,5-trimethylhexanoic acid involves the oxidation of its corresponding branched alcohol, 3,5,5-trimethylhexanol, or aldehyde, 3,5,5-trimethylhexanal. google.comatamanchemicals.com These precursors are derived from petrochemical feedstocks, with 3,5,5-trimethylhexanol being obtainable through the hydroformylation of diisobutylene. google.com
Oxidation of 3,5,5-trimethylhexanol can be effectively achieved by using molecular oxygen, typically from the air, in a process that can be conducted with or without catalysts. google.com The reaction involves passing air through the alcohol at temperatures ranging from 0°C to 100°C, with a preferred range of 20°C to 75°C. google.com Initially, an organic peroxy compound is formed, which gradually converts to 3,5,5-trimethylhexanoic acid in nearly quantitative yields. google.com
To maximize the reaction rate, various inorganic oxidation catalysts can be employed. These include compounds of metals such as cobalt, copper, vanadium, manganese, osmium, and cerium. google.com For instance, the oxidation can be carried out in acetic acid in the presence of manganous acetate (B1210297), followed by purification steps to isolate the final acid product. google.com Similarly, 3,5,5-trimethylhexanoic acid can be obtained via the oxidation of 3,5,5-trimethylhexanal. google.comatamanchemicals.com
The following table summarizes key parameters from documented oxidation methodologies.
| Precursor | Oxidant | Catalyst/Solvent | Temperature | Key Findings | Reference |
|---|---|---|---|---|---|
| 3,5,5-trimethylhexanol | Air (Molecular Oxygen) | None (neat) | 0-100°C (Preferred: 20-75°C) | An intermediate organic peroxy compound is formed, leading to a nearly quantitative yield of the acid. Purification is done by distillation under reduced pressure. | google.com |
| 3,5,5-trimethylhexanol | Air (Molecular Oxygen) | Manganous acetate in Acetic Acid | Not specified | The use of a catalyst accelerates the reaction rate. The product requires multi-step purification including distillation, alkaline treatment, extraction, and acidification. | google.com |
| Isononyl aldehyde (isomer mixture) | Not specified | Not specified | Not specified | This is a recognized industrial route to produce 3,5,5-trimethylhexanoic acid, which constitutes about 90% of the resulting isomer mixture. | atamanchemicals.com |
Continuous Flow Chemistry and Microreactor Applications in Precursor Synthesis
The synthesis of derivatives of 3,5,5-trimethylhexanoic acid has been significantly advanced by the adoption of continuous flow chemistry and microreactor technology. researchgate.net These modern techniques offer substantial advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters, and higher yields and selectivity. annualreviews.orgcardiff.ac.uk
A notable application of this technology is the continuous production of 3,5,5-trimethylhexanoyl chloride, a direct derivative of 3,5,5-trimethylhexanoic acid. In a reported process, 3,5,5-trimethylhexanoic acid is reacted with triphosgene (B27547) using N,N-dimethylformamide (DMF) as a catalyst within a silicon carbide microreactor. researchgate.net This setup is particularly advantageous as the silicon carbide material can withstand the corrosive chloride ions generated during the reaction. researchgate.net
The continuous flow process allows for excellent control of temperature and pressure (55°C and 0.8 MPa), leading to a high conversion of the starting acid (>99%) and excellent selectivity for the desired acid chloride product (95%). researchgate.net This method achieves a high throughput of 0.35 kg/h with an isolated yield of 91%, demonstrating its efficiency and scalability for industrial applications. researchgate.net The ability to operate in a continuous, automated fashion reduces reaction time, minimizes waste, and provides a safer environment for chemical production. researchgate.netresearchgate.net
The data below details the high-performance results achieved in the continuous flow synthesis of a key derivative of 3,5,5-trimethylhexanoic acid.
| Starting Material | Product | Reactor Type | Key Parameters | Conversion | Selectivity | Isolated Yield | Throughput | Reference |
|---|---|---|---|---|---|---|---|---|
| 3,5,5-trimethylhexanoic acid | 3,5,5-trimethylhexanoyl chloride | Silicon Carbide Flow Reactor | 55°C, 0.8 MPa, Triphosgene, DMF catalyst, Tetrahydrofuran solvent | >99% | 95% | 91% | 0.35 kg/h | researchgate.net |
Advanced Characterization and Coordination Chemistry of Zinc 3,5,5 Trimethylhexanoate
Elucidation of Coordination Environment and Geometry of Zinc(II) Centers
For many solid-state zinc carboxylates, a common structural motif is a dinuclear or polynuclear core where the carboxylate ligands act as bridges between two zinc centers. nih.govacs.org A frequently observed structure for zinc carboxylates is the basic zinc carboxylate form, which has a tetranuclear oxo-centered core with the formula [Zn₄O(O₂CR)₆]. rsc.orgresearchgate.net In this structure, a central oxygen atom is tetrahedrally surrounded by four zinc atoms. Six carboxylate ligands bridge the six edges of the Zn₄ tetrahedron in a syn-syn configuration. shepchem.com Each zinc atom is then coordinated by three oxygen atoms from the bridging carboxylate ligands and the central oxygen atom, resulting in a distorted tetrahedral geometry for each zinc(II) center. nih.govshepchem.com The bulky nature of the 3,5,5-trimethylhexanoate group is expected to favor such discrete molecular structures.
The coordination can also manifest as polymeric sheets where tetrahedrally coordinated zinc ions are connected by carboxylate bridges in a syn-anti arrangement. researchgate.net The specific coordination geometry—whether it's tetrahedral, trigonal bipyramidal, or octahedral—is sensitive to factors like the solvent used in synthesis and the presence of additional ligands, such as water. shepchem.comnih.gov
Mass Spectrometric Investigations of Zinc Carboxylate Species
Mass spectrometry is a powerful tool for characterizing zinc carboxylate complexes, particularly the stable oxo-centered clusters. Investigations into basic zinc carboxylates, including basic zinc 3,5,5-trimethylhexanoate, reveal characteristic fragmentation patterns. rsc.org These compounds are often introduced into the mass spectrometer using a direct insertion probe at elevated source temperatures (150-180°C). rsc.org
The mass spectra of basic this compound and related structures show that the molecular ion peak, [(RCO₂)₆Zn₄O]⁺, is typically very weak or absent. rsc.org The most prominent peak (base peak) in the spectrum corresponds to the loss of one carboxylate radical, resulting in the species [(RCO₂)₅Zn₄O]⁺. rsc.org
A notable feature in the mass spectra of these zinc complexes is the presence of major doubly charged ions, such as [(RCO₂)₄Zn₄O]²⁺. rsc.org Metastable transitions involving these doubly charged ions decaying into singly charged ions have also been observed, which is a rare occurrence for large metal-containing compounds. rsc.org An example of such a transition is:
[(RCO₂)₄Zn₄O]²⁺ → [(RCO₂)₃Zn₃O]⁺ + [Zn(RCO₂)]⁺
The table below summarizes key species identified in the mass spectrum of a representative basic zinc carboxylate.
| m/z (mass-to-charge ratio) | Assigned Ionic Species | Description |
| High m/z, very low intensity | [(RCO₂)₆Zn₄O]⁺ | Molecular Ion |
| Base Peak | [(RCO₂)₅Zn₄O]⁺ | Loss of one carboxylate radical |
| Major Peak | [(RCO₂)₄Zn₄O]²⁺ | Doubly charged ion |
Table 1: Representative ionic species observed in the mass spectrometry of basic zinc carboxylates. R represents the 3,5,5-trimethylhexyl group.
Advanced Spectroscopic Probes for Coordination Sphere Analysis
Advanced spectroscopic techniques are essential for probing the local coordination sphere of the zinc(II) center in this compound.
Infrared (IR) Spectroscopy: FTIR spectroscopy is widely used to determine the coordination mode of the carboxylate ligand. The key spectral region is where the asymmetric (νₐsym) and symmetric (νₛym) COO⁻ stretching vibrations appear. The difference in wavenumber between these two bands (Δν = νₐsym - νₛym) is diagnostic of the coordination mode. researchgate.net
Bidentate Bridging: For bridging carboxylates, as expected in the [Zn₄O(O₂CR)₆] structure, the Δν value is typically smaller than that of the free carboxylate ion. A band around 1632 cm⁻¹ has been correlated with the asymmetric COO stretching resonance in zinc carboxylate polymers. shepchem.com
Bidentate Chelating: In this mode, Δν is significantly smaller than the ionic value.
Monodentate: For monodentate coordination, Δν is larger than in the free ion.
Studies on zinc carboxylate solutions have indicated that zinc predominantly forms complexes with bidentate bridging structures. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can confirm the structure of the alkyl chain, ¹³C NMR is more informative for the coordination environment. The chemical shift of the carboxylate carbon can provide insights into the binding mode. nih.gov Solid-state NMR (ssNMR) can be particularly powerful for distinguishing between different coordination environments in the solid state. rsc.org
Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a technique used for studying species with unpaired electrons (paramagnetic species). Since Zinc(II) has a d¹⁰ electron configuration, it is diamagnetic and therefore ESR silent. rsc.org Consequently, ESR is not a direct probe for the zinc center in this compound. However, it could be a relevant technique in studies involving metal substitution, where Zn(II) is replaced by a paramagnetic ion like Cu(II) or Mn(II), to probe the coordination environment of the substituted metal within the 3,5,5-trimethylhexanoate ligand framework (as discussed in section 3.4).
Computational Approaches for Structural and Electronic Characterization
Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the structural and electronic properties of zinc carboxylate complexes. shepchem.comnih.gov These theoretical studies can predict minimum energy structures, bond lengths, angles, and vibrational frequencies, which can then be compared with experimental data from X-ray diffraction and IR spectroscopy. shepchem.com
DFT calculations have been used to model the structures of zinc carboxylate complexes, such as the μ₄-oxo-hexakis-(μ-carboxylate)-tetrazinc(II) cluster. shepchem.comresearchgate.net These models help in assigning complex IR spectra by predicting the vibrational modes associated with different coordination environments. For instance, calculations can confirm that the decreased symmetry in a polymeric zinc carboxylate structure, compared to a discrete tetranuclear cluster, leads to an increased intensity of specific asymmetric carboxylate stretching bands in the IR spectrum. researchgate.net
Furthermore, theoretical studies on model zinc-carboxylate systems have explored the energetics of different binding modes (monodentate vs. bidentate). nih.govnih.gov These studies show that the energy difference between monodentate and bidentate coordination is often small (4-24 kJ/mol) and can be influenced by other interactions within the complex. nih.govnih.gov The activation energy for converting between these modes is also calculated to be low, indicating a flexible and dynamic coordination sphere. nih.govnih.gov
Investigation of Ligand Exchange Dynamics in this compound Systems
The d¹⁰ configuration of Zn(II) results in a lack of ligand-field stabilization energy, which contributes to generally fast ligand exchange kinetics. rsc.orgnih.gov This property is crucial for the function of zinc in many biological and chemical systems. nih.gov The exchange of 3,5,5-trimethylhexanoate ligands in a zinc complex with other incoming ligands is expected to be a dynamic process.
The mechanism of ligand exchange at a zinc center can be either associative, where the incoming ligand binds to form an intermediate with a higher coordination number, or dissociative, where a ligand first detaches to form an intermediate with a lower coordination number. Kinetic studies on various zinc complexes have shown that the exchange process often proceeds via an associative activation mode. rsc.org This involves the formation of a transient higher-coordinate species (e.g., a five- or six-coordinate intermediate from a four-coordinate starting complex) before the departure of the leaving group.
For a bulky ligand like 3,5,5-trimethylhexanoate, steric hindrance could play a significant role in the exchange rate and mechanism. The bulky nature of the ligand might slow down the approach of an incoming ligand, potentially disfavoring a purely associative pathway. The stability of polynuclear structures like [Zn₄O(O₂CR)₆] also impacts ligand exchange, as exchange might require the partial disassembly or rearrangement of the cluster. The exchange process is often stepwise, especially with polydentate ligands or in polynuclear complexes. rsc.org
Hydrolysis Mechanisms and Zinc Ion Speciation in Non-Aqueous and Controlled Environments
The reaction of zinc carboxylates with water, even in trace amounts, is a critical process that leads to different zinc species. The formation of basic zinc carboxylates is a direct result of hydrolysis. In a controlled, non-aqueous environment, the reaction between a zinc source (like zinc oxide) and 3,5,5-trimethylhexanoic acid can be driven to form the neutral zinc carboxylate, Zn(O₂CR)₂, and the basic form, [Zn₄O(O₂CR)₆], by removing the water produced. rsc.org
The reverse reaction, hydrolysis, occurs when the zinc carboxylate is exposed to water. This can be represented by the following equilibrium:
4 Zn(O₂CR)₂ + H₂O ⇌ [Zn₄O(O₂CR)₆] + 2 RCO₂H
In this process, water acts as a nucleophile, leading to the formation of hydroxo-bridged intermediates that can condense to form the stable oxo-centered tetranuclear cluster, releasing molecules of the carboxylic acid. wikipedia.org The speciation of zinc is therefore highly dependent on the amount of water present. In completely anhydrous conditions, the simple dimeric or polymeric Zn(O₂CR)₂ species may be favored. With controlled amounts of water, the highly stable [Zn₄O(O₂CR)₆] cluster is a predominant species. researchgate.net The pH of the environment also plays a crucial role in aqueous solutions, governing the equilibrium between various aquo, hydroxo, and carboxylato complexes. nih.gov
Metal Substitution Reactions and Heterometallic Complex Formation with 3,5,5-Trimethylhexanoate Ligands
The versatile bridging capability of carboxylate ligands makes them excellent candidates for constructing heterometallic complexes. rsc.org The 3,5,5-trimethylhexanoate ligand can bridge between two different metal ions, facilitating the formation of bimetallic or polymetallic structures.
Metal Substitution: A zinc ion in a this compound complex can potentially be substituted by other divalent metal ions, such as Co(II), Ni(II), or Cu(II). The feasibility of such a substitution depends on the relative stability of the resulting complex, which is influenced by factors like the ionic radius and preferred coordination geometry of the incoming metal ion. Such reactions could be used to synthesize a range of isostructural complexes with different metal centers.
Heterometallic Complex Formation: A more direct approach to forming heterometallic species is through the reaction of a mixture of metal precursors with the 3,5,5-trimethylhexanoic acid. Carboxylate ligands are well-known to form bridges between different metal centers, leading to heterometallic clusters. researcher.life For example, it is conceivable to synthesize complexes with a core structure like [Zn₃MO(O₂CR)₆] or [Zn₂M₂O(O₂CR)₆], where M is another metal ion. The synthesis and characterization of such complexes are of interest for creating materials with tailored magnetic or catalytic properties derived from the interaction between the different metal centers. rsc.org
Catalytic Applications and Mechanistic Studies of Zinc 3,5,5 Trimethylhexanoate
Lewis Acid Catalysis in Organic Synthesis
The utility of zinc-based Lewis acids in organic chemistry is well-established. These catalysts facilitate a range of reactions by coordinating with lone-pair bearing atoms like oxygen or nitrogen, which enhances the substrate's reactivity towards nucleophiles. wikipedia.org
In reactions involving polar mechanisms, Zinc 3,5,5-trimethylhexanoate, acting as a Lewis acid, binds to Lewis basic heteroatoms in the substrate. This interaction withdraws electron density, thereby activating the substrate for nucleophilic attack or facilitating bond cleavage. wikipedia.org For instance, in carbonyl addition reactions, the zinc center coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a nucleophile. fiveable.me
A notable application of similar zinc compounds is in transesterification reactions. For example, zinc neodecanoate, an isomer of this compound, has been used in the depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com The catalytic cycle likely involves the coordination of the zinc catalyst to the carbonyl group of the ester, which facilitates nucleophilic attack by an alcohol, leading to the exchange of the ester group.
The stereochemical and regiochemical outcome of a reaction can be significantly influenced by the catalyst. Lewis acid catalysts like those based on zinc can impose stereoselectivity and regioselectivity in many reactions. wikipedia.org The bulky 3,5,5-trimethylhexanoate ligands can create a specific chiral environment around the zinc center, which can influence the stereochemical outcome of the reaction.
In reactions such as aldol (B89426) additions or Diels-Alder reactions, the coordination of the Lewis acid to the substrate can favor a particular transition state, leading to the preferential formation of one stereoisomer over another. wikipedia.org The regioselectivity, or the control over which position of a molecule reacts, is also influenced by the catalyst. For instance, in the alkylation of aromatic compounds, the position of substitution can be directed by the coordination of the zinc catalyst to a functional group on the aromatic ring. uni-muenchen.de The steric and electronic properties of the ligands attached to the metal center play a crucial role in determining the regioselectivity of the reaction. nih.gov While specific studies on this compound are limited, the principles of Lewis acid catalysis suggest that the structure of the ligand is key to controlling these aspects of reactivity.
Polymerization Catalysis by this compound
Zinc compounds are also employed as catalysts in polymerization reactions. Their role can range from initiating the polymerization to controlling the structure and properties of the resulting polymer.
In chain-growth polymerization, the reaction proceeds through initiation, propagation, and termination steps. wikipedia.org
Initiation: The process begins with the formation of an active species from an initiator molecule. In the context of zinc-catalyzed polymerization, the zinc compound can act as an initiator or co-initiator. For instance, in ring-opening polymerization of lactones, a zinc alkoxide species, which can be formed in situ, initiates the polymerization by attacking the monomer. mdpi.com
Propagation: The active center then repeatedly adds monomer molecules, leading to the growth of the polymer chain. uomustansiriyah.edu.iq The nature of the zinc complex, including the 3,5,5-trimethylhexanoate ligands, can influence the rate of propagation and the stereochemistry of monomer insertion.
Termination: The growth of the polymer chain is halted by a termination reaction, which deactivates the active center. purdue.edu This can occur through various mechanisms, such as reaction with impurities or combination of two growing chains.
Zinc compounds can influence the radical polymerization of vinyl monomers. For example, zinc chloride has been shown to increase the rate of polymerization of methyl methacrylate. researchgate.net This effect is attributed to the formation of a complex between the zinc salt and the monomer, which can alter the monomer's reactivity. researchgate.net
In the context of this compound, the Lewis acidic zinc center can coordinate to the carbonyl group of a vinyl ester monomer, such as vinyl acetate (B1210297). This coordination can polarize the double bond, making it more susceptible to radical attack and potentially increasing the rate of polymerization. nih.gov Furthermore, in copolymerization, the presence of the zinc catalyst can influence the relative reactivity ratios of the comonomers, thereby affecting the composition and sequence distribution of the resulting copolymer.
The catalyst plays a critical role in determining the final properties of the polymer.
Polymer Architecture: The structure of the catalyst can influence the branching and stereoregularity (tacticity) of the polymer chains. mdpi.com For instance, specifically designed zinc complexes can produce polymers with controlled stereochemistry, which in turn affects properties like crystallinity and melting point. mdpi.com
Molecular Weight Distribution: The molecular weight and its distribution (polydispersity index, PDI) are crucial parameters for polymer properties. Catalysts that provide a controlled polymerization process, such as living polymerization, can lead to polymers with a narrow molecular weight distribution. researchgate.net The choice of catalyst and reaction conditions can be used to tune the molecular weight distribution to achieve desired material properties. nsf.gov
Macromolecular Properties: Ultimately, the catalytic system influences the macroscopic properties of the polymer, such as its thermal stability, mechanical strength, and degradation rate. mdpi.com For example, zinc-based stabilizers are known to improve the thermal stability of polymers like PVC. mdpi.com
Interactive Data Table: Catalytic Applications of Zinc Carboxylates
| Catalyst System | Reaction Type | Monomer(s) / Substrate(s) | Key Findings |
| Zinc neodecanoate | Transesterification | Poly(ethylene terephthalate) | Effective in PET depolymerization. mdpi.com |
| Zinc complexes with β-diketiminate ligands | Ring-Opening Polymerization | rac-Lactide | High activity and heteroselectivity. mdpi.com |
| Zinc chloride | Radical Polymerization | Methyl methacrylate | Increased rate of polymerization. researchgate.net |
| Zinc triflate | Condensation/Aromatization | Cyclohexanones and indoles | Catalyzes tandem reaction to form 1,3-bis(indolyl)benzenes. rsc.org |
Transesterification and Esterification Catalysis
Zinc carboxylates are recognized as effective Lewis acid catalysts for both transesterification and esterification reactions. Their catalytic activity is attributed to the ability of the zinc ion to coordinate with the carbonyl oxygen of the ester or carboxylic acid, thereby activating the carbonyl group towards nucleophilic attack by an alcohol.
Application in Depolymerization Processes (e.g., Polyethylene Terephthalate Alcoholysis)
The chemical recycling of polyethylene terephthalate (PET) through alcoholysis (e.g., glycolysis with ethylene (B1197577) glycol) is a critical process for achieving a circular economy. Zinc-based catalysts, including various zinc carboxylates, have demonstrated significant potential in facilitating this depolymerization. In the context of PET glycolysis, a catalyst like this compound would be expected to coordinate to the ester linkages within the PET polymer chain. This coordination polarizes the carbonyl bond, making it more susceptible to attack by the hydroxyl groups of the alcohol (e.g., ethylene glycol). This process leads to the breakdown of the polymer into its constituent monomers, primarily bis(2-hydroxyethyl) terephthalate (BHET), and other oligomers.
The general mechanism for zinc-catalyzed PET glycolysis is believed to involve the following steps:
Coordination of the zinc center to the carbonyl oxygen of the PET ester group.
Nucleophilic attack by the alcohol on the activated carbonyl carbon.
Formation of a tetrahedral intermediate.
Breakdown of the intermediate to yield a shorter polymer chain with a hydroxyl end-group and a new ester formed from the alcohol.
Repetition of this process leads to the complete depolymerization of the PET chain.
Comparative Study of Catalytic Efficiency and Selectivity with Other Metal Carboxylates
The nature of the carboxylate ligand can influence both the catalyst's solubility in the reaction medium and its Lewis acidity, which in turn affects its catalytic activity. Longer and more branched alkyl chains in the carboxylate ligand, such as the 3,5,5-trimethylhexanoate group, can enhance the catalyst's solubility in the organic phase (the molten PET and alcohol mixture), which could lead to improved catalytic performance compared to less soluble salts like zinc acetate under certain conditions.
Below is a hypothetical interactive data table illustrating how the catalytic performance of this compound might compare to other metal carboxylates in PET glycolysis, based on general trends.
| Catalyst | PET Conversion (%) | BHET Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|
| Zinc Acetate | 95 | 80 | 4 | 190 |
| Zinc Stearate (B1226849) | 92 | 75 | 4 | 190 |
| This compound | 96 | 85 | 3.5 | 190 |
| Manganese Acetate | 90 | 78 | 4 | 190 |
| Cobalt Acetate | 88 | 72 | 4 | 190 |
Note: The data for this compound is hypothetical and based on expected trends due to its branched ligand structure.
Structure-Performance Relationships in Catalysis
The relationship between the structure of a catalyst and its performance is a fundamental aspect of catalysis science. For metal carboxylates, the nature of the carboxylate ligand plays a crucial role in determining the catalyst's activity, stability, and selectivity.
Influence of Branched Ligands on Catalytic Activity, Stability, and Selectivity
The 3,5,5-trimethylhexanoate ligand is a bulky, branched structure. This branching can have several effects on the catalytic properties of the zinc center:
Solubility and Mass Transfer: As mentioned, the branched alkyl group can increase the catalyst's solubility in the non-polar reaction medium, improving homogeneity and potentially increasing the reaction rate by overcoming mass transfer limitations.
Steric Effects: The steric hindrance provided by the bulky ligand can influence the coordination environment of the zinc ion. This can affect the accessibility of the catalytic site to the reactants and may influence the selectivity of the reaction. For instance, it might favor the formation of certain products over others by sterically directing the approach of the nucleophile.
Thermal Stability and Longevity Studies of this compound as a Catalyst
The thermal stability of a catalyst is critical for its industrial application, as many depolymerization processes are carried out at elevated temperatures. Zinc carboxylates generally exhibit good thermal stability. The decomposition temperature of a metal carboxylate is influenced by the nature of the metal and the carboxylate ligand.
While specific thermal analysis data for this compound is not available, studies on other zinc carboxylates can provide insights. The thermal decomposition of zinc carboxylates typically proceeds through the loss of the organic ligand, ultimately forming zinc oxide. The temperature at which this decomposition occurs is an important parameter for determining the operational window of the catalyst.
The longevity of the catalyst, or its ability to be recycled and reused without significant loss of activity, is another key performance indicator. For homogeneous catalysts like this compound, catalyst recovery can be a challenge. However, its potential for high activity could make it a candidate for single-use applications or for processes where catalyst recovery is integrated into the product purification steps.
The table below presents a summary of the expected properties of this compound as a catalyst, based on the principles discussed.
| Property | Expected Characteristic of this compound | Reasoning |
|---|---|---|
| Catalytic Activity | High | Good solubility in organic media due to branched ligand, efficient Lewis acidity of Zn(II). |
| Selectivity | Potentially influenced by steric hindrance | The bulky ligand may direct the reaction towards specific products. |
| Thermal Stability | Good | Generally observed for zinc carboxylates. |
| Longevity/Recyclability | Challenging for a homogeneous catalyst | Recovery from the reaction mixture may be difficult. |
Materials Science Applications and Performance Enhancement Mediated by Zinc 3,5,5 Trimethylhexanoate
Stabilization Mechanisms in Polymer and Elastomer Formulations
Zinc 3,5,5-trimethylhexanoate plays a crucial role as a stabilizer in various polymer and elastomer formulations, most notably in polyvinyl chloride (PVC) and polyurethane systems. Its efficacy stems from its ability to neutralize acidic byproducts of degradation and to participate in synergistic stabilizing mixtures.
Prevention of Degradation Pathways and Crosslinking Reactions
The primary degradation pathway for PVC involves the elimination of hydrogen chloride (HCl), a process that can be autocatalytic and lead to severe discoloration and loss of mechanical properties. Zinc carboxylates, such as this compound, function as effective heat stabilizers by scavenging HCl. The carboxylate anion reacts with the liberated HCl, forming a zinc chloride and 3,5,5-trimethylhexanoic acid. This reaction prevents the buildup of HCl, thereby inhibiting further degradation of the polymer chain.
While direct research specifically detailing the performance of this compound is limited, the general mechanism for zinc carboxylates in PVC stabilization is well-understood. They can also exhibit a synergistic effect when used in combination with other stabilizers, such as calcium carboxylates. In these systems, the zinc salt provides early color stability, while the calcium salt offers long-term heat stability.
Contributions to Long-Term Durability and Mechanical Integrity of Materials
By preventing the chemical breakdown of the polymer backbone, this compound contributes significantly to the long-term durability and mechanical integrity of materials. In PVC applications, effective stabilization is critical for maintaining flexibility, tensile strength, and impact resistance over the product's lifespan. The prevention of dehydrochlorination preserves the original molecular weight and structure of the polymer, which are directly correlated with its mechanical performance.
The following table, based on typical performance data for mixed metal stabilizers in PVC, illustrates the impact on durability.
| Stabilizer System | Heat Stability (minutes at 180°C) | Initial Yellowness Index | Tensile Strength Retention after Aging (%) |
|---|---|---|---|
| Unstabilized PVC | <10 | >50 | <40 |
| Calcium/Zinc Stabilizer (General) | 60-90 | 15-25 | >85 |
Additive Functionality in Coatings and Adhesives
In the realm of coatings and adhesives, this compound serves as a multifunctional additive, enhancing both the application properties and the final performance of the film.
Improvement of Surface Adhesion and Film Formation Characteristics
Zinc compounds are known to improve the adhesion of coatings to metal substrates. While the precise mechanism for this compound is not extensively documented in scientific literature, the general principle involves the interaction of the zinc salt with the metal surface. On steel, for instance, zinc can act as a sacrificial anode, providing a degree of corrosion protection. Furthermore, the carboxylate portion of the molecule can form bonds with the substrate and the coating's binder resin, creating a more robust interface. This improved adhesion is critical for the long-term performance and corrosion resistance of the coating.
The presence of zinc can also influence the surface tension of the liquid coating, leading to better wetting of the substrate and more uniform film formation. This is particularly important in preventing defects such as cratering and pinholing.
Optimization of Coating Performance Attributes (e.g., drying, curing behavior)
This compound can also function as a drier or a curing catalyst in certain coating formulations. In alkyd-based paints, for example, metal carboxylates are used to accelerate the oxidative crosslinking of the binder, leading to faster drying times. The specific performance of a zinc salt in this capacity is influenced by the nature of the carboxylic acid.
The impact of metallic driers on coating cure times is significant, as illustrated in the following hypothetical data table for an alkyd enamel.
| Drier System | Set-to-Touch Time (hours) | Dry-Hard Time (hours) | Film Hardness (Persoz, seconds) after 24h |
|---|---|---|---|
| No Drier | >24 | >72 | <50 |
| Standard Cobalt Drier | 2-4 | 8-12 | 150-180 |
| Mixed Metal Drier (including Zinc) | 3-5 | 10-14 | 160-200 |
Integration into Advanced Material Systems
The utility of this compound extends to more advanced material systems, where it can play a role in tailoring specific properties. Notably, patents have disclosed its use as a component in the production of polyurethane foams. In these formulations, metal carboxylates can act as catalysts for the gelling and blowing reactions that form the foam structure. The choice of catalyst can influence the reaction kinetics, cell structure, and ultimately the physical properties of the foam, such as its density, hardness, and resilience.
The inclusion of this compound in polyurethane systems suggests a role in controlling the curing process to achieve desired performance characteristics in the final product. This highlights the compound's versatility and its potential for enabling the development of materials with tailored functionalities.
Role as a Precursor in Inorganic Nanomaterial Synthesis (e.g., Zinc Oxide Nanoparticles)
In the fabrication of inorganic nanomaterials, particularly zinc oxide (ZnO) nanoparticles, the choice of the zinc precursor is a determining factor for the final product's physicochemical properties. While common precursors include zinc nitrate (B79036) and zinc acetate (B1210297), zinc carboxylates like this compound offer unique control over the synthesis process. The carboxylate ligand's structure influences the reaction kinetics, nucleation, and growth stages of nanoparticle formation.
The thermal decomposition or sol-gel processing of zinc precursors is a common route to ZnO nanoparticles. mdpi.comepa.gov The precursor type has been shown to significantly influence crystallite size, morphology, surface area, and optical properties such as the bandgap. mdpi.comresearchgate.net For instance, studies comparing zinc nitrate and zinc acetate in sol-gel synthesis revealed differences in the morphology of the resulting ZnO, with the nitrate precursor yielding polycrystalline irregular structures and the acetate precursor producing rod-like shapes. mdpi.com
The bulky, branched nature of the 3,5,5-trimethylhexanoate ligand in this compound plays a crucial role. During synthesis, the ligand acts as a capping agent or stabilizer, sterically hindering particle aggregation and allowing for the formation of well-dispersed, uniform nanoparticles. mdpi.com The rate of decomposition of the precursor, which is influenced by the carboxylate's chain structure, also affects the morphology. The intricate structure of this compound can lead to different decomposition pathways compared to simpler linear carboxylates, potentially enabling the synthesis of unique ZnO morphologies.
Table 1: Influence of Zinc Precursor on ZnO Nanoparticle Properties This table is a representative summary based on general findings in the literature and illustrates the expected influence of different precursor types.
Modulation of Quantum Dot Properties and Morphology (general zinc precursor role in QDs)
Quantum dots (QDs) are semiconductor nanocrystals whose optoelectronic properties are highly dependent on their size, shape, and composition. rsc.org Zinc-based QDs, such as ZnO, ZnS, and ZnSe, are of significant interest for applications in displays, lighting, and biomedical imaging. rsc.orgneuroquantology.com In the synthesis of these QDs, a zinc precursor is a fundamental component, and its chemical nature is critical in controlling the reaction.
Zinc carboxylates are often used in the hot-injection synthesis of colloidal QDs. They react with a chalcogen source (e.g., sulfur, selenium) at high temperatures to nucleate and grow the nanocrystals. The carboxylate ligand, such as 3,5,5-trimethylhexanoate, serves multiple functions:
Reactivity Modulation : The bond strength and steric bulk of the carboxylate ligand influence the reactivity of the zinc precursor, thereby controlling the monomer concentration in the solution and affecting the kinetics of QD nucleation and growth.
Surface Passivation : The ligands bind to the surface of the growing QDs, preventing aggregation and passivating surface defects. This surface quality is crucial for achieving high photoluminescence quantum yields. mdpi.com
Size and Shape Control : The choice of ligand can influence the final size and shape of the QDs. Long or bulky ligands can slow down the growth rate, allowing for more precise size control, which in turn tunes the emission color of the QDs.
While specific studies on this compound in QD synthesis are not prevalent, its role can be inferred from the behavior of other zinc carboxylates. The branched structure of the 3,5,5-trimethylhexanoate ligand would provide a significant steric barrier, potentially leading to smaller, more monodisperse QDs compared to those synthesized with linear-chain carboxylates like zinc stearate (B1226849). This steric influence can be a powerful tool for tuning the quantum confinement effects that govern QD properties.
Engineering of Material Properties via Carboxylate Structure
The structure of the carboxylate ligand attached to the zinc ion is not merely incidental; it is a design parameter that can be used to engineer the properties of the final material. The size, shape, and flexibility of the alkyl chain in zinc carboxylates dictate how the molecules pack in the solid state and interact in solution, which translates to macroscopic material properties.
Rational Design of Ligand Branching for Tailored Material Performance
The introduction of branching in the alkyl chain of a carboxylate ligand, as seen in this compound, is a deliberate design choice to impart specific characteristics. Compared to their linear counterparts, branched ligands introduce significant steric hindrance. This has several predictable effects on material properties:
Disruption of Crystallinity : Linear zinc carboxylates, such as zinc stearate, tend to form well-ordered lamellar (polymeric sheet) structures, where the alkyl chains pack together in a crystalline fashion. researchgate.netnih.gov The bulky methyl groups in 3,5,5-trimethylhexanoate disrupt this orderly packing, leading to more amorphous or less crystalline materials. acs.org This can increase solubility in organic solvents and lower melting points.
Modification of Rheological Properties : In applications where zinc carboxylates are used as additives in polymers or liquids, the ligand structure affects viscosity and flow behavior. Branched structures can reduce inter-chain interactions, leading to lower viscosity compared to the entangled chains of linear analogues. researchgate.net
Control of Reactivity and Accessibility : The steric bulk around the zinc center can control its accessibility for coordination or reaction. This can be advantageous in catalysis or polymerization, where controlling the reaction rate is essential.
The rational design of ligand branching allows for the fine-tuning of a material's thermal stability, mechanical strength, and surface properties. acs.orgnih.gov For example, studies on polyesters have shown that introducing methyl branching can increase the glass transition temperature (Tg) and hydrophobicity while reducing crystallinity and the rate of biodegradation. acs.org
Comparative Analysis of Branched versus Linear Zinc Carboxylates in Material Science Applications
A comparative analysis highlights the distinct advantages of using a branched-chain precursor like this compound over a linear-chain analogue such as Zinc Stearate.
In Nanoparticle Synthesis : As a surface capping agent, the branched structure of this compound provides a more effective steric shield, preventing nanoparticle agglomeration and leading to better dispersion in non-polar matrices. Linear carboxylates can sometimes form dense, waxy coatings that are less effective at stabilizing individual particles.
In Polymer Processing : Zinc stearate is widely used as a lubricant and release agent in plastics. Its linear chains align to create slip planes. This compound, with its bulky structure, would function differently, potentially acting more as a plasticizer by disrupting polymer chain packing and increasing free volume, which could enhance flexibility.
In Coordination Chemistry : The coordination environment of the zinc ion is heavily influenced by the ligand. Linear carboxylates often form polymeric sheet structures. researchgate.net In contrast, the steric demand of branched ligands like 3,5,5-trimethylhexanoate can favor the formation of discrete, closed tetranuclear oxo-complexes [Zn4O(RCOO)6] or other non-polymeric structures. researchgate.net These different structural motifs have vastly different solubilities, reactivities, and thermal properties, making them suitable for different applications.
Table 2: Comparative Properties of Branched vs. Linear Zinc Carboxylates
Interactions and Compatibility Studies of Zinc 3,5,5 Trimethylhexanoate in Complex Formulations
Intermolecular Interactions with Polymer Constituents
The introduction of Zinc 3,5,5-trimethylhexanoate into a polymer matrix initiates a series of intermolecular interactions that can significantly alter the formulation's properties. These interactions are dictated by the chemical nature of the polymer, solvents, and other additives present.
The compatibility of this compound in a liquid formulation is governed by its amphiphilic character. The 3,5,5-trimethylhexanoate portion of the molecule is a nine-carbon branched alkyl chain, which imparts significant solubility in non-polar organic solvents and monomers. Research on other zinc carboxylates has shown that the structure of the hydrocarbon chain is a critical factor in determining the compound's structural form and behavior in non-polar media. researchgate.netdntb.gov.ua The branched nature of the trimethylhexanoate chain can disrupt close packing, potentially enhancing solubility in a variety of organic media compared to linear-chain analogues.
Conversely, the zinc carboxylate head is polar and capable of forming strong ionic and coordination interactions. In studies involving zinc carboxylates in oil-based polymer systems, it was found that humidity and the concentration of carboxylic acid groups influence the formation of different zinc carboxylate structures, such as polymeric chains or tetranuclear oxo-complexes. researchgate.netacs.orgscispace.com These structures arise from the coordination of the zinc center with carboxylate groups from adjacent molecules. This polarity allows for favorable interactions with more polar solvents, co-additives like plasticizers or stabilizers, and functional groups on polymer chains. This dual nature allows this compound to act as a compatibilizer between components of differing polarities within a formulation.
The presence of zinc carboxylates can profoundly affect the viscosity and flow behavior of formulations. The ionic interactions between the zinc carboxylate moieties can lead to the formation of intermolecular aggregates or ionic networks within the polymer matrix. kpi.ua These associations act as temporary cross-links, restricting polymer chain mobility and leading to a significant increase in melt viscosity. kpi.ua Studies on zinc 2-ethylhexanoate (B8288628) have found a direct correlation between the viscosity of the liquid and the presence of polymeric zinc carboxylate structures. researchgate.netnih.gov This thickening effect is crucial for controlling sag (B610663) and flow in coatings and adhesives during application.
Table 1: Effect of Zinc Stearate (B1226849) on the Melt Viscosity of an Ionomeric Polyblend
This table illustrates the viscosity-reducing effect of a zinc carboxylate (Zinc Stearate) in a specific ionomeric polyblend system, as documented in research literature. kpi.ua A similar solvating effect could be anticipated for this compound in comparable formulations.
| Shear Rate (s⁻¹) | Melt Viscosity of Ionomeric Polyblend (Pa·s) | Melt Viscosity with 5 phr Zinc Stearate (Pa·s) | Viscosity Reduction (%) |
|---|---|---|---|
| 10 | 8500 | 4500 | 47.1% |
| 50 | 3200 | 1600 | 50.0% |
| 100 | 1800 | 900 | 50.0% |
| 500 | 500 | 250 | 50.0% |
Role of Interfacial Chemistry in Material Performance
In composite materials and multi-layered systems, the performance is often dictated by the chemistry of the interface between different phases. This compound, as an organometallic compound, can function as an interfacial modifier or adhesion promoter, creating robust chemical links between dissimilar materials.
When used in filled polymer composites, this compound preferentially migrates to the interface between the polymer matrix and the inorganic filler (e.g., glass fibers, mineral fillers, or metal powders). The zinc carboxylate portion of the molecule can form strong chemical bonds with the filler surface, especially those with surface hydroxyl (-OH) or oxide groups. adhesivesmag.combcd-chemie.de This interaction displaces air and moisture from the filler surface, improving the wetting of the filler by the polymer resin. specialchem.com
Improved wetting and dispersion of the filler within the matrix are direct consequences of this interfacial modification. By reducing the interfacial tension, the additive allows for a more homogeneous blend, which can lead to enhanced mechanical properties such as tensile and impact strength in the final composite material. specialchem.com The long, branched alkyl tail of the molecule extends into the polymer matrix, ensuring compatibility and entanglement with the surrounding polymer chains.
The primary mechanism by which this compound promotes adhesion is by acting as a bifunctional chemical bridge between an inorganic substrate and an organic polymer coating or adhesive. caplinq.com This is a characteristic feature of organometallic adhesion promoters. specialchem.comepo.org
The mechanism involves two key interactions:
Inorganic Interface: The zinc atom, through its carboxylate ligand, can react with active sites on an inorganic surface, such as a metal (steel, zinc, brass) or glass. adhesivesmag.comgoogle.com This results in the formation of strong, durable chemical bonds (e.g., Zn-O-Substrate) that anchor the molecule to the substrate. caplinq.com
Organic Interface: The 3,5,5-trimethylhexanoate "tail" of the molecule is organophilic and becomes physically entangled or chemically co-reacted with the polymer chains of the adhesive or coating. epo.org
This molecular bridge effectively couples the two dissimilar materials, transforming a weak physical interface into a robust, chemically bonded interphase. This significantly enhances the adhesion strength and, critically, improves the durability of the bond, particularly in the presence of moisture or other harsh environmental conditions. google.com
Table 2: Proposed Adhesion Promotion Mechanism of this compound
This table outlines the bifunctional role of this compound at the interface between an inorganic substrate and an organic polymer matrix.
| Component of Adhesion Promoter | Interacting Material | Nature of Interaction | Resulting Effect |
|---|---|---|---|
| Zinc Carboxylate "Head" | Inorganic Substrate (e.g., Metal, Glass) | Chemical Bonding (Coordination, Ionic) | Anchors molecule to the substrate surface |
| 3,5,5-trimethylhexanoate "Tail" | Organic Polymer Matrix (e.g., Epoxy, Polyolefin) | Van der Waals Forces, Chain Entanglement | Ensures compatibility and linkage with the polymer |
Theoretical and Computational Chemistry Studies of Zinc 3,5,5 Trimethylhexanoate
Quantum Mechanical Investigations of Electronic Structure and Bonding
Quantum mechanical calculations are powerful tools for understanding the fundamental electronic properties and bonding characteristics of metal complexes. For zinc carboxylates, these methods provide a molecular-level picture of the interactions between the zinc ion and the carboxylate ligands.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. The B3LYP functional is a common choice for studies involving zinc complexes, as it provides a good balance between accuracy and computational cost. acs.orgnih.gov DFT calculations can predict the optimized molecular geometry, electronic ground state, and the energies of different molecular conformations.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Model Zinc Carboxylate Complex
| Parameter | Calculated Value |
| Zn-O Bond Length (Å) | 1.95 - 2.10 |
| O-Zn-O Bond Angle (°) | 90 - 110 |
| C=O Bond Length (Å) | 1.25 - 1.28 |
| C-O Bond Length (Å) | 1.28 - 1.32 |
Note: These values are illustrative and based on general findings for zinc carboxylate complexes. The actual values for Zinc 3,5,5-trimethylhexanoate would require specific calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
In zinc carboxylate complexes, the HOMO is typically localized on the carboxylate ligands, specifically the oxygen atoms, while the LUMO is often centered on the zinc ion. This suggests that the carboxylate groups are the primary sites for nucleophilic attack, while the zinc center is the electrophilic site. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap implies higher stability.
Reaction Mechanism Simulations
Computational simulations can map out the pathways of chemical reactions, identifying transition states and intermediate structures. This is particularly valuable for understanding catalytic processes and degradation mechanisms.
Zinc carboxylates are known to catalyze various chemical reactions. Computational studies on analogous systems have helped to elucidate the mechanisms of these catalytic cycles. For instance, in polymerization reactions, the zinc complex can act as a Lewis acid to activate a substrate. DFT calculations can model the coordination of the substrate to the zinc center, the subsequent bond-forming or bond-breaking steps, and the final product release.
A phenomenon known as the "carboxylate shift," where a carboxylate ligand changes its coordination mode (e.g., from monodentate to bidentate), has been computationally studied in zinc-containing enzymes. acs.orgnih.govup.pt This shift can facilitate ligand exchange and is a key step in many catalytic cycles. Similar mechanisms could be at play in the catalytic applications of this compound.
The stability of zinc carboxylates in the presence of water is a critical factor in their application. Molecular dynamics (MD) simulations have been used to study the hydrolysis of zinc acetate (B1210297), a simple zinc carboxylate. ingentaconnect.comresearchgate.net These simulations show that water molecules can coordinate to the zinc ion, leading to the eventual displacement of the carboxylate ligand and the formation of zinc hydroxide (B78521) or oxide species. ingentaconnect.comresearchgate.net
For this compound, a similar hydrolysis pathway can be anticipated. Computational modeling could predict the energetics of this process, identifying the most likely degradation products under different environmental conditions. The steric bulk of the 3,5,5-trimethylhexanoate ligand might influence the rate of hydrolysis compared to simpler carboxylates.
Predictive Modeling for Structure-Property Relationships
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. While specific QSPR studies on this compound are not available, research on other zinc carboxylates has demonstrated the link between molecular structure and macroscopic properties.
For example, the rheological properties of zinc carboxylate liquids have been correlated with their molecular structure using a combination of experimental techniques and DFT calculations. researchgate.netshepchem.com It has been shown that the formation of polymeric or oligomeric structures through bridging carboxylate ligands can significantly increase the viscosity of the material. researchgate.net The specific structure of the alkyl chain in the carboxylate ligand is a crucial factor in determining the type of intermolecular interactions and, consequently, the physical properties of the substance. researchgate.net
Cheminformatics and Machine Learning Approaches for Material Design and Performance Prediction
Cheminformatics and machine learning (ML) have emerged as powerful tools in materials science for the high-throughput screening and prediction of material properties. researchgate.net For a compound like this compound, these approaches can be leveraged to forecast its performance characteristics, thereby guiding its application in various fields.
The process typically begins with the generation of molecular descriptors for this compound. These descriptors are quantitative representations of the molecule's structural and electronic features. Machine learning models, such as artificial neural networks, are then trained on large datasets of materials with known properties. researchgate.net For instance, a model could be trained on a database of zinc-containing compounds to predict properties like thermal stability, solubility in different solvents, or catalytic activity.
A significant application of this methodology is in the design of novel materials. By inputting the descriptors for a library of virtual or yet-to-be-synthesized zinc carboxylates, including derivatives of 3,5,5-trimethylhexanoic acid, researchers can rapidly identify candidates with desired properties. This in silico screening significantly reduces the time and resources required for experimental synthesis and testing. chemrxiv.org For example, in the context of developing new additives for polymers or coatings, machine learning could predict the compatibility and performance-enhancing effects of this compound.
Below is an illustrative data table showcasing the types of molecular descriptors that would be used in a machine learning model to predict the properties of this compound.
| Descriptor Type | Specific Descriptor | Hypothetical Value for this compound | Predicted Property |
| Topological | Molecular Weight | 379.85 g/mol | Solubility |
| Electronic | Dipole Moment | 2.5 D | Dielectric Constant |
| Geometric | Molecular Surface Area | 450 Ų | Reactivity |
| Quantum Chemical | HOMO-LUMO Gap | 5.2 eV | Photostability |
It is important to note that while no specific machine learning models have been published for this compound, the methodologies have been successfully applied to other zinc-containing materials, such as in the prediction of cathode materials for zinc-ion batteries. researchgate.net
Molecular Dynamics Simulations for Aggregation Behavior and Solution-Phase Interactions
Molecular dynamics (MD) simulations offer a powerful lens to investigate the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its aggregation tendencies and interactions within a solution, which are fundamental to its macroscopic properties and performance in various applications.
Aggregation Behavior:
In the solid state and in non-polar solvents, zinc carboxylates are known to form various aggregated structures, including dimers, polymers, and oxo-centered clusters. researchgate.net MD simulations can elucidate the preferential aggregation modes of this compound. By simulating a system containing multiple molecules, researchers can observe the spontaneous formation of aggregates and analyze their structure and stability. The bulky and branched nature of the 3,5,5-trimethylhexanoate ligand would likely influence the packing and coordination geometry of these aggregates.
A crucial component of accurate MD simulations is the force field, which defines the potential energy of the system as a function of its atomic coordinates. wikipedia.org For metal-containing systems like this compound, the development of a reliable force field is a non-trivial task. stackexchange.com The parameters for the zinc-carboxylate interactions would need to be carefully parameterized, often using data from quantum mechanical calculations, such as Density Functional Theory (DFT). mdpi.comnih.gov
Solution-Phase Interactions:
In solution, the behavior of this compound is dictated by its interactions with the solvent molecules. MD simulations can model the solvation shell around the zinc cation and the carboxylate group, providing information on coordination numbers and the dynamics of solvent exchange. mdpi.com For instance, in an aqueous environment, water molecules would compete with the carboxylate ligands for coordination to the zinc center.
The following interactive data table summarizes key parameters that would be investigated in a molecular dynamics simulation of this compound in a hypothetical solvent.
| Simulation Parameter | Description | Potential Research Finding |
| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from a reference particle. | Determination of the average distance between zinc ions in an aggregate. |
| Coordination Number | The number of nearest neighbors to a central atom. | Understanding the coordination environment of the zinc ion with carboxylate groups and solvent molecules. |
| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time. | Calculation of the diffusion coefficient of the molecule in a given solvent. |
| Potential of Mean Force (PMF) | The free energy profile along a reaction coordinate. | Quantifying the energetic barriers for the association and dissociation of molecular aggregates. |
While direct MD simulation studies on this compound are not yet available in the literature, extensive research on other zinc carboxylates provides a solid foundation for such investigations. acs.orgnih.gov These computational studies are essential for rationalizing experimental observations and for the predictive design of materials with tailored properties.
Future Research Trajectories and Broader Impact of Zinc 3,5,5 Trimethylhexanoate Research
Development of Novel and Sustainable Synthesis Strategies for Zinc 3,5,5-trimethylhexanoate
The pursuit of sustainable chemical production is driving research into novel synthesis strategies for zinc carboxylates, including this compound. Traditional synthesis methods often rely on considerable energy input and potentially hazardous solvents. The future of its production lies in the adoption of green chemistry principles to create cost-effective and environmentally benign processes. mdpi.com
Key future research directions include:
Microwave-Assisted Synthesis: This method offers rapid and uniform heating, which can significantly reduce reaction times and energy consumption compared to conventional heating. repec.org
Sonochemistry: The use of ultrasound can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods.
Mechanochemistry: Solvent-free synthesis using techniques like ball milling can eliminate the need for hazardous solvents, reducing waste and environmental impact.
Green Synthesis using Bio-based Precursors: An emerging area of interest is the use of plant extracts or microorganisms as reducing and capping agents. mdpi.comrepec.orgsciepub.comresearchgate.net This approach, successfully used for producing zinc oxide nanoparticles, could be adapted for this compound, replacing conventional chemical reagents with renewable and non-toxic alternatives. sciepub.commdpi.com For instance, the synthesis could involve the direct reaction of a zinc precursor with 3,5,5-trimethylhexanoic acid derived from a biological source, facilitated by natural extracts in an aqueous medium. mdpi.com
| Parameter | Traditional Synthesis (Hypothetical) | Future Sustainable Synthesis |
|---|---|---|
| Solvents | Organic solvents (e.g., Toluene (B28343), Hexane) | Water, ethanol, or solvent-free conditions |
| Energy Input | High (prolonged conventional heating) | Low (microwave, ultrasound) or ambient |
| Reaction Time | Hours to days | Minutes to hours |
| Byproducts | Potentially hazardous waste streams | Benign byproducts (e.g., water) or minimal waste |
| Precursors | Petroleum-derived reagents | Renewable, bio-based sources sciepub.commdpi.com |
Expanding the Catalytic Scope of this compound to New Chemical Transformations
Zinc-based catalysts are attractive alternatives to those based on more toxic or expensive metals. tib-chemicals.com The Zinc(II) ion in compounds like this compound acts as a versatile Lewis acid, enabling a range of catalytic activities. mdpi.comnih.gov While zinc carboxylates are already used in applications like polyurethane production and as esterification catalysts, significant potential exists to broaden their application to more complex and novel chemical transformations. tib-chemicals.com
Future research will likely explore its use in:
Asymmetric Catalysis: By coordinating this compound with chiral ligands, it may be possible to develop catalysts for enantioselective reactions, which are crucial in the pharmaceutical and fine chemical industries.
Photocatalysis: Zinc compounds are known for their photocatalytic properties, which can be harnessed for environmental remediation, such as the degradation of organic pollutants in wastewater. mdpi.commdpi.com Research could focus on using this compound as a precursor to generate photoactive zinc oxide nanostructures or as part of a hybrid catalyst system. mdpi.com
CO2 Conversion: There is growing interest in catalysts that can convert carbon dioxide into valuable chemicals. rsc.org Zinc-based catalysts have shown promise in the photochemical reduction of CO2 to formic acid. rsc.org The specific ligand structure of 3,5,5-trimethylhexanoate could influence the catalyst's activity and selectivity in such reactions.
Polymerization Reactions: Zinc complexes are effective catalysts for ring-opening polymerization to produce biodegradable polymers. The bulky and branched nature of the 3,5,5-trimethylhexanoate ligand could offer unique steric control during polymerization, influencing the properties of the final polymer.
Hydroamination Reactions: Zinc catalysts have been successfully employed in hydroamination reactions, which are important for synthesizing nitrogen-containing compounds. researchgate.net Exploring the efficacy of this compound in these reactions could open new synthetic routes.
| Reaction Type | Current Application Status | Future Research Trajectory |
|---|---|---|
| Polyurethane Curing | Established tib-chemicals.com | Optimization for novel formulations and composites |
| Esterification | Established tib-chemicals.com | Application in specialty chemical and biodiesel synthesis |
| Asymmetric Synthesis | Exploratory | Development of chiral catalysts for pharmaceutical intermediates |
| Photocatalysis | Emerging mdpi.com | Use in environmental remediation and green hydrogen production |
| CO2 Reduction | Emerging rsc.org | Catalyst design for converting CO2 into fuels and chemicals |
Design of Next-Generation Materials with Enhanced and Multifunctional Performance Utilizing this compound
The unique molecular structure of this compound, featuring a central zinc ion and bulky, branched carboxylate ligands, makes it a promising building block for advanced materials. Its incorporation into polymer matrices or its use as a precursor for nanostructures can impart enhanced and multifunctional properties. scispace.com
Future research trajectories in materials science include:
Advanced Polymer Composites: Incorporating this compound into polymers can improve their thermal stability, mechanical strength, and act as a processing aid. The long, branched alkyl chains can enhance compatibility with nonpolar polymer matrices, leading to better dispersion and performance compared to simpler zinc salts like zinc acetate (B1210297).
Functional Coatings: Zinc carboxylates can be used to create hydrophobic or antimicrobial surfaces. researchgate.net The compound could be formulated into paints and coatings to provide corrosion resistance for metals or to prevent biofilm formation. researchgate.net
Metal-Organic Frameworks (MOFs): While 3,5,5-trimethylhexanoic acid is a monofunctional ligand, it could be used as a modulator in the synthesis of MOFs, helping to control crystal growth and defect engineering, thereby tuning the porosity and surface properties of the material for applications in gas storage and separation. mdpi.com
Self-Healing Materials: The ionic interactions of the zinc carboxylate moieties can be exploited to create reversible crosslinks in polymer networks. These "ionomeric" networks can dissipate energy and reform bonds after damage, leading to materials with self-healing capabilities. acs.orgnih.gov
| Material Class | Role of this compound | Enhanced Performance/Functionality |
|---|---|---|
| Polymer Nanocomposites | Filler/Additive | Improved thermal stability, UV resistance, mechanical strength |
| Functional Coatings | Active Component | Corrosion inhibition, hydrophobicity, antimicrobial activity researchgate.net |
| Ionomeric Polymers | Ionic Crosslinker | Self-healing capabilities, enhanced toughness, impact resistance acs.orgnih.gov |
| Controlled-Release Systems | Matrix Component | Controlled delivery of active agents (e.g., in agriculture or coatings) |
Interdisciplinary Applications in Chemical Engineering, Nanotechnology, and Sustainable Chemistry
The future impact of this compound extends beyond traditional chemistry into highly interdisciplinary fields, where its unique properties can address complex challenges.
Chemical Engineering: In process engineering, the use of robust and efficient catalysts is paramount. This compound can contribute to the development of more sustainable chemical processes. tib-chemicals.com Immobilizing the compound on a solid support could create a heterogeneous catalyst suitable for continuous flow reactors, enabling higher throughput, easier separation, and improved process efficiency. Its ability to catalyze reactions at lower temperatures can lead to significant energy savings and a reduced carbon footprint for industrial chemical production. tib-chemicals.com
Nanotechnology: Zinc carboxylates serve as excellent precursors for the synthesis of zinc oxide (ZnO) nanoparticles. acs.orgresearchgate.net The choice of the carboxylate ligand can influence the size, shape, and surface properties of the resulting nanoparticles, a concept known as morphology control. mdpi.comacs.orgresearchgate.net The specific structure of the 3,5,5-trimethylhexanoate ligand could be used to direct the formation of ZnO nanostructures with tailored properties for specific applications, such as:
Biosensors: Functionalized ZnO nanoparticles can be used in biosensors due to their high surface area and unique electronic properties. nih.govmdpi.com
UV Protection: ZnO nanoparticles are widely used in sunscreens and coatings for their ability to absorb UV radiation. youtube.com Tailoring particle size and morphology can optimize this property.
Antimicrobial Agents: The antimicrobial properties of ZnO nanoparticles make them valuable in healthcare, food packaging, and textiles. researchgate.netyoutube.comnih.gov
Sustainable Chemistry: The research and application of this compound are deeply aligned with the goals of sustainable chemistry. Zinc is an earth-abundant and relatively non-toxic element, making its compounds preferable to those of heavy metals like lead, cadmium, or tin. tib-chemicals.com The development of green synthesis routes mdpi.comrepec.org, its use in energy-efficient catalysis tib-chemicals.com, and its application in creating durable, functional, and potentially biodegradable materials all contribute to a more sustainable chemical industry.
Q & A
Basic Research Questions
Q. What is the optimal synthesis protocol for Zinc 3,5,5-trimethylhexanoate, and how can purity be validated?
- Method : React stoichiometric amounts of 3,5,5-trimethylhexanoic acid (CAS 512-34-5) with zinc oxide in a refluxing aprotic solvent (e.g., toluene) under nitrogen. Purify via recrystallization or vacuum distillation.
- Characterization : Use FT-IR to confirm carboxylate binding (asymmetric stretching ~1540–1650 cm⁻¹), elemental analysis for Zn content, and thermogravimetric analysis (TGA) to assess thermal stability .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- Techniques :
- NMR : Compare ¹H/¹³C spectra of the free acid and zinc salt to identify shifts in carboxylate protons.
- XRD : Single-crystal X-ray diffraction to resolve coordination geometry (e.g., tetrahedral vs. octahedral Zn centers).
- EA : Elemental analysis to verify stoichiometry (e.g., Zn:C ratio) .
Q. How do solubility properties of this compound influence its utility in homogeneous catalysis?
- Approach : Conduct solubility tests in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane). Correlate results with catalytic activity in reactions like esterification or polymerization. Note that branched carboxylates often enhance solubility in nonpolar media, favoring applications in hydrophobic matrices .
Advanced Research Questions
Q. What role does this compound play in modulating polymerization kinetics compared to cobalt or chromium analogs?
- Experimental Design : Compare initiation rates in radical polymerization using DSC or real-time FT-IR. For example, metal carboxylates can act as stabilizers or co-catalysts in peroxide-initiated systems (e.g., tert-butyl peroxides, as in ). Analyze molecular weight distributions via GPC to assess chain-transfer effects.
Q. How can computational methods predict the coordination behavior of this compound in solution?
- Methodology : Perform DFT calculations to model Zn²⁺ coordination with carboxylate ligands. Validate with EXAFS or UV-Vis spectroscopy. Address solvent effects using molecular dynamics (MD) simulations. Emphasize empirical validation to avoid read-across errors .
Q. How to resolve discrepancies in reported thermal decomposition profiles of this compound?
- Strategy : Conduct TGA under inert (N₂) and oxidative (air) atmospheres to isolate degradation pathways. Compare with GC-MS data to identify volatile byproducts (e.g., CO₂, hydrocarbons). Note that decomposition mechanisms may vary with moisture content or impurities .
Methodological Considerations
- Contradiction Management : When conflicting data arise (e.g., decomposition temperatures), replicate experiments under standardized conditions (humidity, heating rate) and cross-reference with structurally similar compounds (e.g., zinc 2-ethylhexanoate) .
- Safety Protocols : Adopt handling practices for metal carboxylates, including PPE (gloves, goggles) and inert-atmosphere techniques, as recommended for peroxides in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
